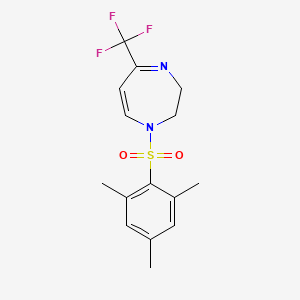
(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)adamantane-1-carboxamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of adamantane, such as those with modifications in the 1,2,4-triazole-3-thiol and adamantyl groups, exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. These compounds have also shown dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats, highlighting their potential in treating inflammatory conditions and infections (Al-Abdullah et al., 2014), (El-Emam et al., 2019).
Noncovalent Interactions
Adamantane derivatives have been studied for their noncovalent interactions, such as hydrogen bonding and π-π interactions, which play a significant role in their molecular structure and stability. These interactions have been characterized using the quantum theory of atoms in molecules (QTAIM) approach, providing insights into the molecular basis of their biological activities (El-Emam et al., 2020).
Antiviral Properties
Compounds based on adamantane, including those with bromomethyl ketone and other modifications, have been explored for their antiviral properties. These studies have shown promising antiviral activity against various viral strains, suggesting potential applications in the development of antiviral drugs (Makarova et al., 2001).
Serotonin Receptor Activities
Adamantyl aryl- and heteroarylpiperazines have been synthesized and evaluated for their serotonin receptor activities, with some compounds demonstrating high affinity for 5-HT1A receptors. These findings indicate potential applications in the treatment of anxiety and depression (Abou-Gharbia et al., 1999).
Chemical Synthesis and Characterization
Efforts have been made to develop efficient synthesis methods for adamantane derivatives, including those with specific functional groups that confer biological activity. These synthesis strategies are crucial for producing high-purity compounds for further research and potential therapeutic applications (Su et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2OS/c25-21(22-13-16-10-17(14-22)12-18(11-16)15-22)23-5-8-24-6-3-19(4-7-24)20-2-1-9-26-20/h1-2,9,16-19H,3-8,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZYTXGZROYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


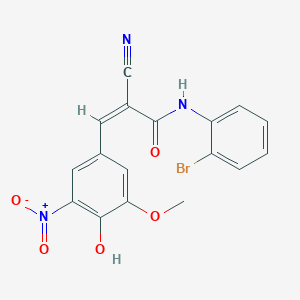
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)
![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)

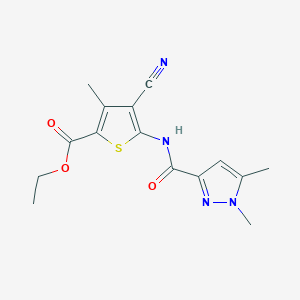
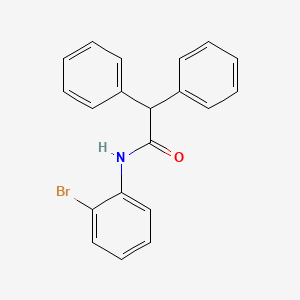
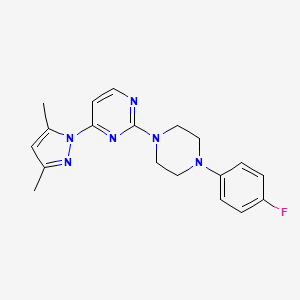
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)


